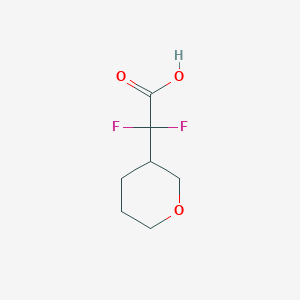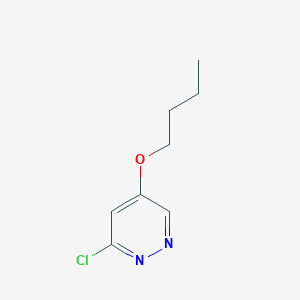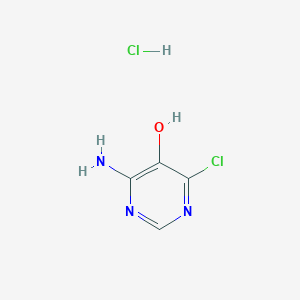
2,2-Difluoro-2-(oxan-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-(oxan-3-yl)acetic acid is a fluorinated organic compound with the molecular formula C7H10F2O3. It is characterized by the presence of two fluorine atoms attached to the second carbon of an acetic acid moiety, which is further connected to an oxan-3-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(oxan-3-yl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid structure. One common method is the fluorination of a precursor compound using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selective fluorination .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow fluorination techniques. These methods allow for better control over reaction parameters and can produce larger quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(oxan-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-3-yl derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxan-3-yl ketones, while reduction can produce oxan-3-yl alcohols.
Scientific Research Applications
2,2-Difluoro-2-(oxan-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with unique properties, such as liquid crystals
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(oxan-3-yl)acetic acid involves its interaction with molecular targets through its fluorine atoms. These interactions can affect enzyme activity, protein folding, and other biochemical processes. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid: Similar in structure but contains a methoxypyridine group instead of an oxan-3-yl group.
2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid: Another similar compound with a methoxypyridine group at a different position.
2,2-Difluoro-2-(oxan-4-yl)acetic acid: Differing by the position of the oxan group.
Uniqueness
2,2-Difluoro-2-(oxan-3-yl)acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C7H10F2O3 |
|---|---|
Molecular Weight |
180.15 g/mol |
IUPAC Name |
2,2-difluoro-2-(oxan-3-yl)acetic acid |
InChI |
InChI=1S/C7H10F2O3/c8-7(9,6(10)11)5-2-1-3-12-4-5/h5H,1-4H2,(H,10,11) |
InChI Key |
QOIWIBPFWFSTLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B11908730.png)

![ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B11908738.png)








![1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/structure/B11908790.png)
![[1]Benzopyrano[3,2-c]pyrazol-9(1H)-one](/img/structure/B11908792.png)
